molecular formula C11H13NO2 B3192128 1-(4-Pyridyl)cyclopentanecarboxylic acid CAS No. 610791-44-1

1-(4-Pyridyl)cyclopentanecarboxylic acid

Cat. No.: B3192128
CAS No.: 610791-44-1
M. Wt: 191.23
InChI Key: PMYJYLQTSHWNJA-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring bonded to a carboxylic acid group and a pyridine ring. This compound is of interest due to its unique structure, which combines the properties of both cyclopentane and pyridine, making it a valuable subject for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(4-Pyridyl)cyclopentanecarboxylic acid can be achieved through several routes:

    Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid.

    Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to yield cyclopentanecarboxylic acid.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Pyridyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Pyridyl)cyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Pyridyl)cyclopentanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can influence the compound’s biological activity and its role in various chemical processes .

Comparison with Similar Compounds

1-(4-Pyridyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

The presence of the pyridine ring in this compound provides unique chemical and biological properties that distinguish it from these similar compounds.

Properties

IUPAC Name

1-pyridin-4-ylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(5-1-2-6-11)9-3-7-12-8-4-9/h3-4,7-8H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJYLQTSHWNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-pyridyl)cyclopentanecarboxylic acid, benzyl ester (Step C, 0.36 g, 1.3 mmol) in methanol (10 mL) was added palladium on carbon (10% w/w, 75 mg). The mixture was degassed and filled with hydrogen using a balloon. After stirring overnight, the reaction mixture was filtered through Celite, and the filtrate was concentrated to dryness to afford the title compound. LC-MS: m/e 192 (M+H)+ (0.8 min).
Name
1-(4-pyridyl)cyclopentanecarboxylic acid, benzyl ester
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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